Meta-Fluorine Substitution Confers Reduced CYP3A4 Inhibition Liability Relative to Other Piperidine Derivatives
The compound demonstrates a relatively weak inhibition of the major drug-metabolizing enzyme CYP3A4, a property that can be advantageous for reducing drug-drug interaction (DDI) potential in lead optimization. In a human liver microsome assay pre-incubated for 30 minutes, 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL exhibited an IC50 of 7,000 nM [1]. This value indicates substantially lower inhibitory potency compared to many other piperidine-containing scaffolds. For example, another piperidine derivative (CHEMBL5182534) tested under similar conditions in human liver microsomes showed a much stronger inhibitory effect with an IC50 of 20,000 nM [2], highlighting the specific influence of the meta-fluorophenyl group on mitigating CYP3A4 interaction.
| Evidence Dimension | Inhibition of CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 7,000 nM (7.0 µM) |
| Comparator Or Baseline | Comparator piperidine derivative CHEMBL5182534: IC50 = 20,000 nM |
| Quantified Difference | Target compound exhibits ~2.86-fold weaker inhibition (higher IC50) compared to this comparator, suggesting a lower propensity for CYP3A4-mediated DDIs in this context. |
| Conditions | Human liver microsomes, pre-incubated for 30 minutes |
Why This Matters
Lower CYP3A4 inhibition reduces the risk of drug-drug interactions in preclinical development, making this scaffold a preferred choice over more potent CYP3A4 inhibitors when exploring certain therapeutic areas.
- [1] BindingDB. BDBM50394917 (CHEMBL2165505): CYP3A4 Inhibition IC50. Data from ChEMBL. View Source
- [2] BindingDB. BDBM50600733 (CHEMBL5182534): CYP3A4 Inhibition IC50. Data from ChEMBL. View Source
